N-(3,4-dimethylphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide
Description
This compound belongs to the sulfamoylbenzamide class, characterized by a benzamide backbone substituted with a sulfamoyl group and fluorine atoms. The 3,4-dimethylphenyl moiety on the benzamide nitrogen and the 4-fluorobenzyl group on the sulfamoyl nitrogen contribute to its unique physicochemical properties.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-fluoro-5-[(4-fluorophenyl)methylsulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O3S/c1-14-3-8-18(11-15(14)2)26-22(27)20-12-19(9-10-21(20)24)30(28,29)25-13-16-4-6-17(23)7-5-16/h3-12,25H,13H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDRXBXGULCQMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide typically involves multiple steps, including the introduction of fluorine and sulfonamide groups. The process often starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to achieve the final product. Common reagents used in these reactions include fluorinating agents and sulfonamide precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound shares a sulfamoylbenzamide core with several analogs but differs in substituent patterns. Key comparisons include:
Key Observations :
- Substituent Bulk : The 3,4-dimethylphenyl group in the target compound may enhance lipophilicity compared to smaller substituents like cyclopropyl (4h) or electron-withdrawing groups like 3,4-difluorophenyl .
- Sulfamoyl Modifications : The 4-fluorobenzyl group in the target compound is distinct from heterocyclic sulfamoyl groups (e.g., triazine in 51 or isoxazole in 13), which are linked to specific enzyme inhibition (e.g., urease in 13) .
Spectral and Physicochemical Properties
- ¹H/¹³C NMR : Fluorine atoms in the target compound would produce distinct splitting patterns in NMR, similar to 4h (δ 10.63 ppm for NH) and LMM5 (δ 8.20 ppm for NH) .
- Melting Points : Urease inhibitor 13 has a high melting point (241–248°C), suggesting crystallinity influenced by the isoxazole ring, whereas the target compound’s melting point may vary based on substituent flexibility .
Biological Activity
N-(3,4-dimethylphenyl)-2-fluoro-5-{[(4-fluorophenyl)methyl]sulfamoyl}benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHFNOS. The compound features a sulfonamide group, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit various enzymes, including dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleic acids. This inhibition can lead to reduced cell proliferation in cancer cells .
- Antimicrobial Properties : The presence of the sulfamoyl group suggests potential antimicrobial activity, as sulfamides are known to interfere with bacterial folate synthesis, thereby inhibiting growth .
- Antitumor Activity : Research indicates that benzamide derivatives exhibit antitumor effects by inducing apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation .
Biological Activity Studies
Recent studies have evaluated the biological activity of related compounds and provided insights into the potential effects of this compound.
Case Study 1: Antitumor Activity
A study investigated the antitumor effects of benzamide derivatives similar to this compound. The results demonstrated significant inhibition of tumor growth in vitro and in vivo models, suggesting that modifications in the benzamide structure can enhance antitumor potency .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of DHFR by a related compound. It was found that the compound effectively reduced NADPH levels in cancer cells, leading to destabilization of DHFR and subsequent inhibition of cell growth. This mechanism highlights a promising approach for developing anticancer agents targeting metabolic pathways .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
